molecular formula C5H3ClFNO2S B2747485 3-Chloropyridine-2-sulfonyl fluoride CAS No. 2243516-57-4

3-Chloropyridine-2-sulfonyl fluoride

Cat. No. B2747485
CAS RN: 2243516-57-4
M. Wt: 195.59
InChI Key: QTWADGZYVURUDO-UHFFFAOYSA-N
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Description

3-Chloropyridine-2-sulfonyl fluoride is a chemical compound . It is related to fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .


Synthesis Analysis

The synthesis of sulfonyl fluorides, including 3-Chloropyridine-2-sulfonyl fluoride, has been a topic of interest in recent years. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .


Chemical Reactions Analysis

Sulfonyl fluorides, including 3-Chloropyridine-2-sulfonyl fluoride, have unique reactivity in organic synthesis. They have been used in various chemical reactions, including direct fluorosulfonylation with fluorosulfonyl radicals . Other reactions include photochemical and electrochemical strategies .

Scientific Research Applications

Medicinal Chemistry and Drug Development

a. Sulfonylation Reactions: 3-Chloropyridine-2-sulfonyl fluoride (CPSF) serves as a valuable reagent in sulfonylation reactions. It can introduce sulfonyl groups into various organic molecules, leading to the synthesis of bioactive compounds . Researchers have utilized CPSF to modify drug scaffolds, enhance pharmacokinetics, and improve drug efficacy.

b. Enzyme Inhibition: CPSF derivatives have shown promising inhibitory activity against specific enzymes. For instance, they can target kinases, proteases, or other disease-related enzymes. By blocking these enzymes, CPSF-based compounds may play a role in treating cancer, inflammation, or infectious diseases.

Radiochemistry and Imaging Agents

a. Radiolabeling: CPSF derivatives have been explored for radiolabeling with fluorine-18 (18F). These 18F-labeled compounds serve as positron emission tomography (PET) imaging agents. Researchers use them to visualize specific biological processes, study disease progression, and assess drug distribution in vivo .

Fluorination Strategies

a. Fluorosulfonylation: CPSF contributes to the development of novel fluorosulfonylation methods. These reactions enable the direct introduction of sulfonyl fluoride groups into organic molecules, expanding the toolbox for fluorine chemistry .

Safety and Hazards

3-Chloropyridine-2-sulfonyl fluoride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Sulfonyl fluorides, including 3-Chloropyridine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. With the increasing demands for environmental friendliness and sustainability, photochemical and electrochemical strategies have recently emerged as alternative methods for synthesizing diverse sulfonyl fluorides . This suggests a promising future direction for the study and application of 3-Chloropyridine-2-sulfonyl fluoride.

properties

IUPAC Name

3-chloropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWADGZYVURUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyridine-2-sulfonyl fluoride

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